N-(2-BROMOPHENYL)-N'-{4-[4-(TERT-BUTYL)PHENYL]-1,3-THIAZOL-2-YL}UREA
Overview
Description
N-(2-BROMOPHENYL)-N’-{4-[4-(TERT-BUTYL)PHENYL]-1,3-THIAZOL-2-YL}UREA is a complex organic compound that features a bromophenyl group, a tert-butylphenyl group, and a thiazolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-BROMOPHENYL)-N’-{4-[4-(TERT-BUTYL)PHENYL]-1,3-THIAZOL-2-YL}UREA typically involves multi-step organic reactions. One common method involves the reaction of 2-bromophenyl isocyanate with 4-[4-(tert-butyl)phenyl]-1,3-thiazol-2-amine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound .
Chemical Reactions Analysis
Types of Reactions
N-(2-BROMOPHENYL)-N’-{4-[4-(TERT-BUTYL)PHENYL]-1,3-THIAZOL-2-YL}UREA can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in an aqueous medium for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a corresponding phenol derivative, while reduction could produce an amine derivative .
Scientific Research Applications
N-(2-BROMOPHENYL)-N’-{4-[4-(TERT-BUTYL)PHENYL]-1,3-THIAZOL-2-YL}UREA has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-BROMOPHENYL)-N’-{4-[4-(TERT-BUTYL)PHENYL]-1,3-THIAZOL-2-YL}UREA involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
N-(2-BROMOPHENYL)-N’-{4-[4-(TERT-BUTYL)PHENYL]-1,3-THIAZOL-2-YL}UREA: shares similarities with other urea derivatives that contain bromophenyl and thiazolyl groups.
N-(2-BROMOPHENYL)-N’-{4-[4-(TERT-BUTYL)PHENYL]-1,3-THIAZOL-2-YL}UREA: is unique due to the presence of both bromophenyl and tert-butylphenyl groups, which confer distinct chemical and biological properties.
Uniqueness
The combination of bromophenyl and tert-butylphenyl groups in N-(2-BROMOPHENYL)-N’-{4-[4-(TERT-BUTYL)PHENYL]-1,3-THIAZOL-2-YL}UREA makes it unique compared to other similar compounds. This unique structure can result in specific interactions with molecular targets, leading to distinct biological and chemical activities .
Properties
IUPAC Name |
1-(2-bromophenyl)-3-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BrN3OS/c1-20(2,3)14-10-8-13(9-11-14)17-12-26-19(23-17)24-18(25)22-16-7-5-4-6-15(16)21/h4-12H,1-3H3,(H2,22,23,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLJZCSBICXJEBC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)NC3=CC=CC=C3Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BrN3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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